molecular formula C18H16N2O2 B12911975 5-Methyl-4-(3-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one CAS No. 73087-93-1

5-Methyl-4-(3-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12911975
CAS No.: 73087-93-1
M. Wt: 292.3 g/mol
InChI Key: WONOZIBUOHSDJM-UHFFFAOYSA-N
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Description

3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is a chemical compound belonging to the pyrazolone family Pyrazolones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 3-methylbenzoyl chloride with 1-phenyl-3-methyl-5-pyrazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone: Similar in structure but lacks the additional methyl group on the benzoyl moiety.

    3-Methyl-4-(4-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one: Similar but with a different substitution pattern on the benzoyl group.

Uniqueness

3-Methyl-4-(3-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

73087-93-1

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

5-methyl-4-(3-methylbenzoyl)-2-phenyl-4H-pyrazol-3-one

InChI

InChI=1S/C18H16N2O2/c1-12-7-6-8-14(11-12)17(21)16-13(2)19-20(18(16)22)15-9-4-3-5-10-15/h3-11,16H,1-2H3

InChI Key

WONOZIBUOHSDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C

Origin of Product

United States

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